molecular formula C7H7F2N B3033626 Benzenamine, 3,5-difluoro-2-methyl- CAS No. 1092350-38-3

Benzenamine, 3,5-difluoro-2-methyl-

Cat. No. B3033626
CAS RN: 1092350-38-3
M. Wt: 143.13 g/mol
InChI Key: FKRCKCKSZRUPHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper describes the synthesis of a benzene-1,2-diamine derivative using 3,5-bis(trifluoromethyl)benzylamine as a starting material. This process involves two steps and results in the formation of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. Although the compound is not trifluoromethylated, the methodology could potentially be adapted for the synthesis of 3,5-difluoro-2-methylbenzenamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

In paper , the molecular structure of a related compound, N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, is characterized by X-ray diffraction. The dihedral angle between the two phenyl rings and the trans configuration about the C=N bond are noted. These structural details, such as bond angles and configurations, are relevant to understanding the molecular structure of "Benzenamine, 3,5-difluoro-2-methyl-".

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "Benzenamine, 3,5-difluoro-2-methyl-". However, paper mentions the use of aromatic methylamines in the presence of potassium hexacyanoferrate(III) to produce fluorescent compounds. This suggests that substituted benzenamines, including the compound of interest, may participate in reactions that lead to the formation of fluorescent products under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "Benzenamine, 3,5-difluoro-2-methyl-" are not explicitly detailed in the provided papers. However, the crystal structure and packing information of a related compound, 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, is given in paper . The compound crystallizes in the orthorhombic space group and the molecules are linked via hydrogen bonds. This information can be useful when considering the potential physical properties, such as solubility and crystallinity, of "Benzenamine, 3,5-difluoro-2-methyl-".

Scientific Research Applications

PET Imaging of the Serotonin Transporter

Benzenamine derivatives have been explored for positron emission tomography (PET) imaging of the serotonin transporter (SERT) in the brain. This research is crucial for understanding both normal physiologic functions and various disease states involving the serotonergic system. Compounds like 2-(2′-((dimethylamino)methyl)-4′-(fluoroalkoxy)phenylthiol)benzenamine have shown promise in this area, demonstrating high binding affinities for SERT and effective brain uptake in animal studies (Wang et al., 2009).

Antimicrobial Activity

A series of benzenamine derivatives, specifically N-((1H-benzoimidazol-1-yl) methyl)-benzenamine compounds, have been synthesized and shown to possess notable antimicrobial properties. These compounds were effective against various human pathogenic microorganisms, indicating their potential in treating bacterial and fungal infections (Krishnanjaneyulu et al., 2014).

Chemosensor for Metal Ions

Benzenamine derivatives have also been used as chemosensors for detecting metal ions. For instance, 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine demonstrated high selectivity for Ag(+) ions, showcasing the potential of such compounds in chemical sensing applications (Tharmaraj et al., 2012).

Antifungal Agents

Compounds such as (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives have been synthesized and found to exhibit strong antifungal activity. These findings highlight their potential as therapeutic agents against fungal infections (Malhotra et al., 2012).

Corrosion Inhibition

Benzenamine derivatives have been studied for their corrosion inhibition properties. For example, novel Schiff bases including benzenamine moieties have demonstrated significant anticorrosion efficiency for aluminum alloy in acidic environments. These findings are crucial for industrial applications where corrosion resistance is key (Nazir et al., 2019).

properties

IUPAC Name

3,5-difluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRCKCKSZRUPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-methylaniline

Synthesis routes and methods

Procedure details

To a suspension of 1,5-difluoro-2-methyl-3-nitrobenzene (21.0 g, 121.4 mmol) and 10% Pd/C (2.0 g) was added MeOH (200 mL) carefully and the flask was evacuated. The reaction mixture was flushed with hydrogen under balloon pressure and stirred at RT for 2 h. The reaction mixture was filtered through Celite bed and evaporated in vacuo to afford 3,5-difluoro-2-methylbenzenamine (18.0 g, 97%) as a dark yellow liquid.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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